molecular formula C12H14O4 B14382699 Ethyl [4-(acetyloxy)phenyl]acetate CAS No. 89723-32-0

Ethyl [4-(acetyloxy)phenyl]acetate

Cat. No.: B14382699
CAS No.: 89723-32-0
M. Wt: 222.24 g/mol
InChI Key: MPRPOBZXHKBEAL-UHFFFAOYSA-N
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Description

Ethyl [4-(acetyloxy)phenyl]acetate is an ester compound that is characterized by its aromatic structure and the presence of an acetyloxy group Esters are known for their pleasant aromas and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl [4-(acetyloxy)phenyl]acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{4-Hydroxyphenylacetic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and the use of catalysts to speed up the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-acetyloxybenzoic acid.

    Reduction: Formation of 4-(acetyloxy)phenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl [4-(acetyloxy)phenyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of ethyl [4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological pathways. The aromatic ring can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various applications.

    Phenyl acetate: Known for its use in the synthesis of pharmaceuticals and fragrances.

    Methyl butyrate: Used in flavorings and fragrances due to its fruity aroma.

Properties

CAS No.

89723-32-0

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(4-acetyloxyphenyl)acetate

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)8-10-4-6-11(7-5-10)16-9(2)13/h4-7H,3,8H2,1-2H3

InChI Key

MPRPOBZXHKBEAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

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